4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
Beschreibung
4-({1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring an azetidine ring linked to a pyridine moiety via an ether bond. The azetidine ring is substituted with a 2-bromo-5-fluorophenylmethyl group, introducing both halogen (Br, F) and aromatic characteristics.
Eigenschaften
IUPAC Name |
4-[1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-15-2-1-12(17)7-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQALBYHKUJGAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)Br)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target the p38α mitogen-activated protein (map) kinase. This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes.
Mode of Action
For instance, the hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Azetidine-Pyridine Scaffolds
(a) Spirocyclic Azetidine Derivatives
Compounds like 9-(5-nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-aza-spiro[5.5]undecane (MIC: 1.6 µg/mL against Mtb H37Rv) share the azetidine-pyridine framework but incorporate additional functional groups (e.g., nitro-furoyl). The nitro group enhances electron-withdrawing effects, improving antimicrobial activity compared to halogenated derivatives like the target compound .
(b) Azetidine-Phenoxy-Pyridine Derivatives
The patent compound 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl)phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4374877 A2) features a difluorophenyl-azetidine-pyridine core. The trifluoromethyl and methoxyethyl groups enhance metabolic stability and solubility compared to the bromo-fluoro substitution in the target compound .
Halogen-Substituted Analogues
(a) Chloro-Substituted Derivatives
Compound Q13 (Table 1, ) has a chloro-substituted pyridine with a nitro group, yielding a melting point of 259–261°C and antimicrobial activity against S. aureus (MIC: 25 µg/mL). The chloro group, less electronegative than bromo, reduces steric hindrance but may decrease binding affinity in halogen-bonding interactions compared to the target compound’s bromo-fluoro motif .
(b) Bromo-Substituted Derivatives
The compound 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione () shares a bromophenyl group but lacks the azetidine-pyridine scaffold. Its synthesis via Claisen–Schmidt condensation highlights the versatility of bromo-substituted intermediates, though its bioactivity profile remains distinct due to the absence of the azetidine ring .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Features:
- IR Spectroscopy : The target compound’s azetidine N-H stretching (~3385 cm⁻¹) and pyridine C=N (2198 cm⁻¹) would align with analogues like Q13, but bromo (C-Br, ~600 cm⁻¹) and fluoro (C-F, ~1200 cm⁻¹) peaks would distinguish it .
- ¹H NMR : The 2-bromo-5-fluorophenyl group would show aromatic protons at δ 7.19–7.78 ppm, similar to Q13’s substituted phenyl signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
